Ethylenediaminetetraacetic acid disodium cadmium salt
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Overview
Description
Ethylenediaminetetraacetic acid disodium cadmium salt is a useful research compound. Its molecular formula is C10H16CdN2O8+2 and its molecular weight is 404.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
- EDTA affects several pathways:
Mode of Action
Biochemical Pathways
Result of Action
- The molecular and cellular effects include:
- EDTA chelates Zn ions, inhibiting metalloproteases that require zinc for activity . EDTA dissolves Fe- and Ca-containing scale. In textiles, it maintains color integrity by sequestering metal ions.
Biochemical Analysis
Biochemical Properties
Ethylenediaminetetraacetic acid disodium cadmium salt plays a significant role in biochemical reactions. It interacts with enzymes such as metalloproteases that require divalent cations for activity . By chelating these cations, this compound can inhibit these enzymes, affecting various biochemical processes .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It can influence cell function by affecting cell signaling pathways and gene expression . Its ability to chelate divalent cations can also impact cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It can inhibit or activate enzymes, depending on the specific biochemical context .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Information on its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Properties
CAS No. |
35803-35-1 |
---|---|
Molecular Formula |
C10H16CdN2O8+2 |
Molecular Weight |
404.66 g/mol |
IUPAC Name |
2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;cadmium(2+) |
InChI |
InChI=1S/C10H16N2O8.Cd/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+2 |
InChI Key |
BXIVHPLKTMNPRV-UHFFFAOYSA-N |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O.[Na+].[Na+].[Cd] |
Canonical SMILES |
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Cd+2] |
Pictograms |
Health Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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